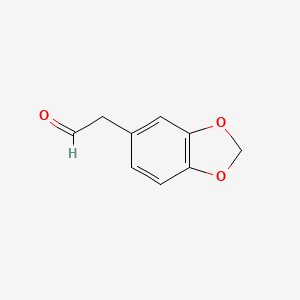

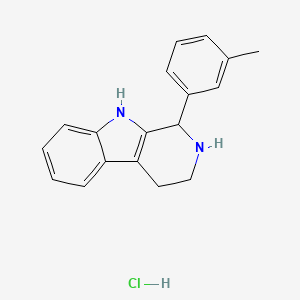

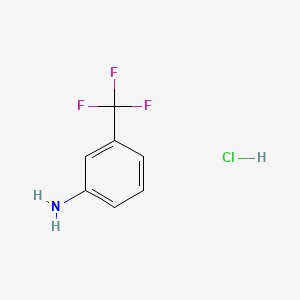

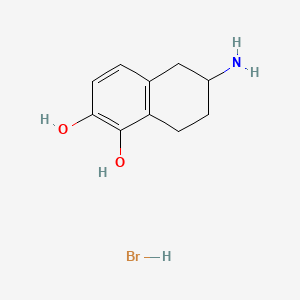

![molecular formula C13H16O4S B1605655 Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 23511-04-8](/img/structure/B1605655.png)

Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

概要

説明

“Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis routes of “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” are documented with experiment details and outcomes.Molecular Structure Analysis

The molecular formula of “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” is C22H26O7S2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” are documented in its Safety Data Sheet (SDS) .科学的研究の応用

Oxidation and Catalysis

- Cyclohexanone monooxygenase catalyzed the oxidation of methyl phenyl sulfide and cyclohexanone to produce (R)-methyl phenyl sulfoxide and caprolactone. This process was facilitated by a macromolecular coenzyme and carried out in a membrane reactor (Secundo et al., 1993).

Cyclohexanone Derivatives

- Studies on 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues revealed that under certain conditions, they yield oxetanes, highlighting the chemical reactivity of these cyclohexanone derivatives (MuraiAkio et al., 1977).

Stereochemical Behavior

- Diastereoisomeric cyclohexanones exhibited interesting stereochemical behavior, with sulfonyl groups rapidly isomerizing to form equatorial and axial carbanions. This behavior is significant in understanding the steric requirements of bulky groups in chemical reactions (Tanikaga et al., 1999).

Synthesis Techniques

- Efficient preparation of 4-aryl-4-phenylsulfonyl cyclohexanones was achieved through a process involving sulfinate alkylation, methylenation, and Diels–Alder condensation. This synthesis method is important for creating specific cyclohexanone compounds (Scott et al., 2004).

Enantioselective Oxidations

- Bacterial cyclohexanone monooxygenases were used for the enantioselective oxidation of organic sulfur compounds to sulfoxides. This application demonstrates the role of these enzymes in synthesizing specific sulfoxides with high enantioselectivity (Colonna et al., 1996).

Photochemical Behavior

- The photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators was studied, revealing insights into reaction mechanisms and photoacid generation pathways in the deep UV region. This research is crucial for understanding the photochemistry of specific cyclohexanone derivatives (Ortica et al., 2001).

Safety and Hazards

The safety and hazards associated with “Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-” are documented in its Safety Data Sheet (SDS). This includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

特性

IUPAC Name |

(4-oxocyclohexyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKMRHPBPTUYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946229 | |

| Record name | 4-Oxocyclohexyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- | |

CAS RN |

23511-04-8 | |

| Record name | Cyclohexanone, p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclohexyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。